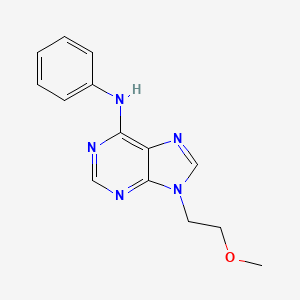![molecular formula C16H16ClN5O B6467681 N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640967-56-0](/img/structure/B6467681.png)
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group, an oxolan-2-ylmethyl group, and a purin-6-amine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the purine core.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is attached through an alkylation reaction, where an oxolane derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted purine derivatives.
科学研究应用
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-9H-purin-6-amine: Lacks the oxolan-2-ylmethyl group, which may result in different biological activities and chemical properties.
N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine: The bromine atom may confer different reactivity and biological effects compared to the chlorine atom.
N-(3-chlorophenyl)-9-[(tetrahydrofuran-2-yl)methyl]-9H-purin-6-amine: The tetrahydrofuran group may influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
N-(3-chlorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-11-3-1-4-12(7-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-5-2-6-23-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXGMVLMAZFQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6467603.png)
![2-(2,4-difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467606.png)
![2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6467614.png)
![4-methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6467618.png)

![2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6467625.png)
![6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6467636.png)
![9-(2-methoxyethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B6467644.png)
![3-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6467652.png)
![1-ethyl-2-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6467667.png)
![2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6467686.png)
![N-(2-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467688.png)
![N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467690.png)
![N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467701.png)
